molecular formula C10H11NO2 B8627534 3-(3-Methoxyphenyl)prop-2-enamide CAS No. 83716-67-0

3-(3-Methoxyphenyl)prop-2-enamide

Cat. No. B8627534
Key on ui cas rn: 83716-67-0
M. Wt: 177.20 g/mol
InChI Key: XKBQXFXSHULGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05344845

Procedure details

Using 28 g of N-(trans-4-methylcyclohexyl )-4-(ethoxycarbonylmethoxy) -3-methoxycinnamamide (Example 171), 100 ml of 254 aqueous potassium hydroxide solution, and 600 ml of methanol, a reaction similar to that conducted in Example 169 was carried out. As a result, 23.9 g of N-(trans-4-methylcyclohexyl )-4-carboxymethoxy)-3-methoxycinnamamide (a compound of the present invention) was obtained as white crystal, which had the following physiochemical properties:
Name
N-(trans-4-methylcyclohexyl )-4-(ethoxycarbonylmethoxy) -3-methoxycinnamamide
Quantity
28 g
Type
reactant
Reaction Step One
[Compound]
Name
254
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[C@H]1CC[C@H]([NH:8][C:9](=[O:27])[CH:10]=[CH:11][C:12]2[CH:17]=[CH:16][C:15](OCC(OCC)=O)=[C:14]([O:25][CH3:26])[CH:13]=2)CC1.[OH-].[K+]>CO>[CH3:26][O:25][C:14]1[CH:13]=[C:12]([CH:17]=[CH:16][CH:15]=1)[CH:11]=[CH:10][C:9]([NH2:8])=[O:27] |f:1.2|

Inputs

Step One
Name
N-(trans-4-methylcyclohexyl )-4-(ethoxycarbonylmethoxy) -3-methoxycinnamamide
Quantity
28 g
Type
reactant
Smiles
C[C@@H]1CC[C@H](CC1)NC(C=CC1=CC(=C(C=C1)OCC(=O)OCC)OC)=O
Step Two
Name
254
Quantity
100 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reaction similar to

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC(=O)N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.